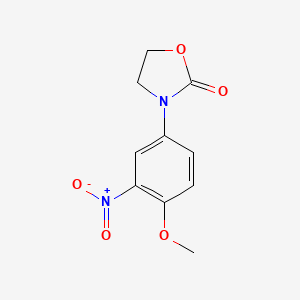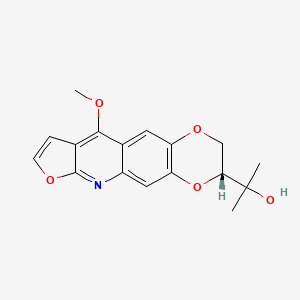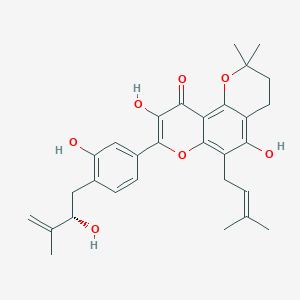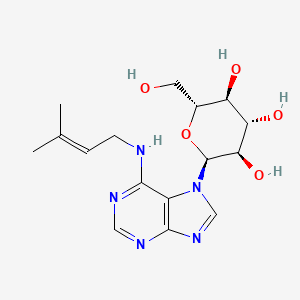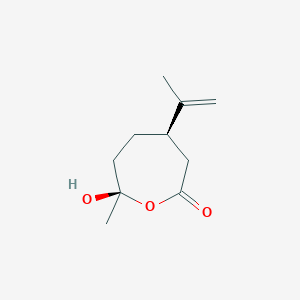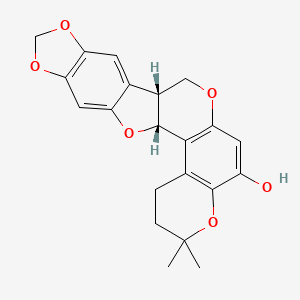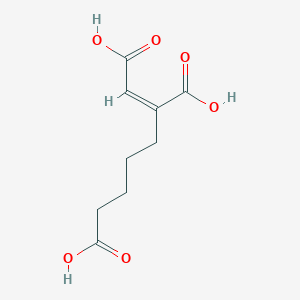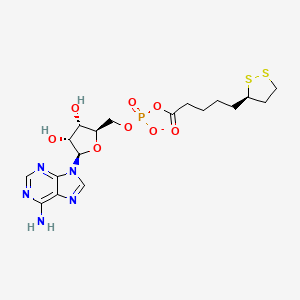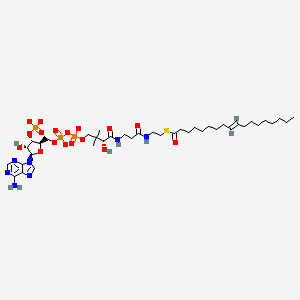
trans-9-octadecenoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-9-octadecenoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of trans-9-octadecenoyl-CoA; major species at p 7.3. It is a conjugate base of a trans-9-octadecenoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rat Mitochondria Research by Yu et al. (2004) has explored the metabolism of elaidic acid (9-trans-octadecenoic acid) in rat mitochondria, particularly focusing on its beta-oxidation. The study found that elaidoyl-CoA, which is similar in structure to trans-9-octadecenoyl-CoA, led to the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. This indicates a unique metabolic pathway affected by the presence of trans double bonds.
Role in Peroxisomal β-Oxidation The study of polyunsaturated fatty acids with conjugated double bonds, like 9-cis,11-trans-octadecadienoic acid, has led to the discovery of novel enzymes in the β-oxidation pathway in mitochondria. Liang, Zhu, and Schulz (1999) found that these fatty acids yield intermediates that are efficiently processed by Δ3,5,7,Δ2,4,6-trienoyl-CoA isomerase, suggesting a significant contribution to the total β-oxidation of these intermediates Liang, Zhu, & Schulz, 1999.
Role in Fatty Acid Metabolism Trans-9-Octadecenoyl-CoA, through its variants, plays a role in various metabolic pathways in different organisms. For example, the metabolism of cis- and trans-9-octadecenoic acid in rat liver varies across different rat strains and nutritional states, as reported by Ide and Sugano (1986). This study highlights the significant variation in metabolic processing of trans-fatty acids Ide & Sugano, 1986.
Influence on Cellular Processes Trans-9-Octadecenoyl-CoA and its derivatives impact cellular processes like signal transduction. For example, cis‐9,10‐octadecenoamide, a related compound, influences GABA receptors and inhibitory synaptic currents, suggesting a role in neural signaling and potentially sleep regulation Lees, Edwards, Hassoni, Robin Ganellin, & Galanakis, 1998.
Eigenschaften
Produktname |
trans-9-octadecenoyl-CoA(4-) |
|---|---|
Molekularformel |
C39H64N7O17P3S-4 |
Molekulargewicht |
1028 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
XDUHQPOXLUAVEE-MBEFLBOUSA-J |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



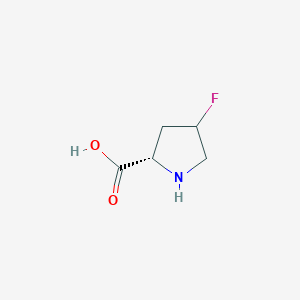
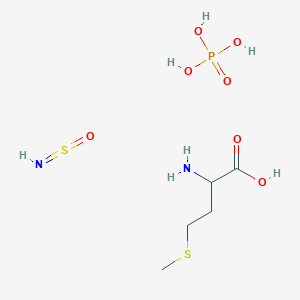
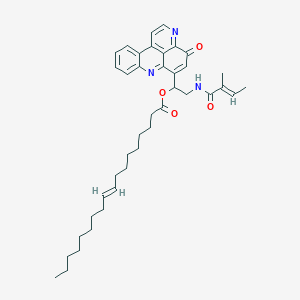
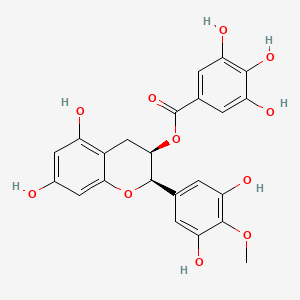
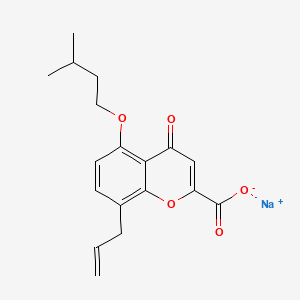
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
